N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with furan-2-yl (at position 5) and 1H-pyrrol-1-yl (at position 4) groups. The sulfanyl bridge links the triazole ring to an acetamide moiety, which is further substituted with a 3-chlorophenyl group. Its synthesis typically involves alkylation of triazole-thione intermediates followed by Paal-Knorr condensation to introduce the pyrrole fragment .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-5-3-6-14(11-13)20-16(25)12-27-18-22-21-17(15-7-4-10-26-15)24(18)23-8-1-2-9-23/h1-11H,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQXZLEDOMMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the furan and pyrrole groups: These heterocyclic groups can be introduced through substitution reactions.
Attachment of the chlorophenyl group: This step might involve a nucleophilic substitution reaction.
Formation of the acetamide linkage: This can be achieved through an amide coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Controlled temperature and pressure: Maintaining optimal conditions to ensure efficient reactions.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Biological Properties
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits a range of biological activities:
Antimicrobial Activity :
Research indicates that compounds with triazole structures often inhibit fungal ergosterol synthesis by targeting cytochrome P450 enzymes. This compound may enhance binding affinity due to additional π-stacking interactions with aromatic residues in target proteins .
Anticancer Potential :
The structural features of this compound suggest its potential in anticancer research. Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound could be investigated for its cytotoxic effects on cancer cells .
Applications in Scientific Research
The compound has potential applications in several scientific domains:
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial agents targeting fungal infections. |
| Pharmaceuticals | Formulation of drugs for treating various cancers due to its cytotoxicity. |
| Agricultural Science | Exploration as a fungicide or pesticide due to its antifungal properties. |
Case Studies and Research Findings
Numerous studies have documented the synthesis and biological evaluation of compounds similar to this compound:
- Antifungal Studies : A study demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of fungi, suggesting that this compound could be a candidate for further development .
- Cytotoxicity Assessments : In vitro evaluations revealed that compounds with similar structures showed promising results against breast cancer cell lines, indicating potential for use in cancer therapy .
- Mechanistic Insights : Research has shown that the mechanism of action involves interaction with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be contextualized by comparing it with analogous triazole-acetamide derivatives. Key variations in substituents, molecular weight, and reported activities are summarized below:
Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Key Observations:
Substituent Impact on Activity :
- The pyrrole group at position 4 of the triazole ring (target compound) enhances anti-exudative activity compared to methyl or phenyl substituents, as seen in and .
- Halogenated phenyl groups (e.g., 3-chloro, 4-fluoro) improve metabolic stability and binding affinity, as evidenced by the pharmacokinetic data in .
Biological vs. Industrial Applications :
- Derivatives with methoxy or trifluoromethyl groups (e.g., ) are often repurposed for pesticidal uses, whereas those with heterocyclic substituents (furan, pyrrole) are prioritized for drug development .
Crystallographic Insights :
- Hydrogen-bonding patterns (e.g., R₂²(10) dimers in ) influence packing efficiency and stability, critical for formulation design.
Biological Activity
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as EVT-2794224, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of EVT-2794224 is C₁₄H₁₃ClN₄OS, with a molecular weight of approximately 345.82 g/mol. The compound features several functional groups:
- Chlorophenyl group : Known for enhancing antimicrobial activity.
- Furan and pyrrole rings : Contribute to the compound's pharmacological profile.
- Triazole ring : Recognized for antifungal and antibacterial properties.
Synthesis
The synthesis of EVT-2794224 typically involves several key steps:
- Formation of the triazole ring : This can be achieved by reacting hydrazine derivatives with carbon disulfide and appropriate amines.
- Introduction of furan and pyrrole rings : These are introduced through cyclization reactions involving furfural and pyrrole derivatives.
- Thioether formation : The sulfanyl group is added by reacting the triazole intermediate with a thiol compound.
- Acetamide linkage : The final step involves coupling the triazole-thioether intermediate with an acetic acid derivative under amide bond-forming conditions .
Antimicrobial Properties
Research indicates that EVT-2794224 exhibits promising antimicrobial activity , particularly against various bacterial strains. Similar compounds in the triazole class have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action for these compounds often involves inhibition of fungal ergosterol synthesis by targeting cytochrome P450 enzymes, which is a critical pathway in fungal cell membrane integrity .
Cytotoxicity Studies
Cytotoxicity evaluations have been performed on human cancer cell lines using the MTT assay to assess cell viability. EVT-2794224 has shown significant cytotoxic effects against various cancer cells, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In comparative studies, some derivatives displayed greater potency than standard chemotherapeutics like doxorubicin .
The biological activity of EVT-2794224 is attributed to its ability to interact with specific molecular targets within microbial cells. The compound's heterocyclic structure allows it to bind effectively to active sites on enzymes or receptors, potentially modulating their activity. Pathways involved may include:
Stability and Solubility
EVT-2794224 is expected to be stable under physiological pH but may degrade under extreme conditions. Its moderate solubility in polar solvents like methanol and dimethyl sulfoxide allows for diverse applications in biological studies .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds within the triazole class:
These findings underscore the potential of EVT-2794224 as a candidate for further development in antimicrobial and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
